molecular formula C18H25N3O2S B11255589 N-Tert-butyl-2-{[5-(hydroxymethyl)-1-[(4-methylphenyl)methyl]-1H-imidazol-2-YL]sulfanyl}acetamide CAS No. 904817-63-6

N-Tert-butyl-2-{[5-(hydroxymethyl)-1-[(4-methylphenyl)methyl]-1H-imidazol-2-YL]sulfanyl}acetamide

Cat. No.: B11255589
CAS No.: 904817-63-6
M. Wt: 347.5 g/mol
InChI Key: CFRDDIQJMVKXQV-UHFFFAOYSA-N
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Description

N-Tert-butyl-2-{[5-(hydroxymethyl)-1-[(4-methylphenyl)methyl]-1H-imidazol-2-YL]sulfanyl}acetamide is a complex organic compound that features a tert-butyl group, an imidazole ring, and a sulfanyl-acetamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Tert-butyl-2-{[5-(hydroxymethyl)-1-[(4-methylphenyl)methyl]-1H-imidazol-2-YL]sulfanyl}acetamide typically involves multiple steps, starting from readily available precursors. The process may include:

    Formation of the Imidazole Ring: This can be achieved through the condensation of glyoxal, formaldehyde, and an amine.

    Introduction of the Sulfanyl Group: This step involves the reaction of the imidazole derivative with a thiol compound under suitable conditions.

    Attachment of the Tert-butyl Group: This can be done using tert-butyl chloride in the presence of a base.

    Final Acetamide Formation: The final step involves the acylation of the intermediate compound with acetic anhydride or a similar reagent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-Tert-butyl-2-{[5-(hydroxymethyl)-1-[(4-methylphenyl)methyl]-1H-imidazol-2-YL]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The imidazole ring can be reduced under hydrogenation conditions.

    Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides, nucleophiles like thiols or amines.

Major Products

    Oxidation: Carboxylic acid derivatives.

    Reduction: Reduced imidazole derivatives.

    Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

N-Tert-butyl-2-{[5-(hydroxymethyl)-1-[(4-methylphenyl)methyl]-1H-imidazol-2-YL]sulfanyl}acetamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-Tert-butyl-2-{[5-(hydroxymethyl)-1-[(4-methylphenyl)methyl]-1H-imidazol-2-YL]sulfanyl}acetamide involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, affecting enzyme activity or receptor binding. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function.

Comparison with Similar Compounds

Similar Compounds

  • N-tert-butyl-2-[5-(hydroxymethyl)-2-methoxyphenoxy]acetamide
  • N-tert-butyl-2-[5-(hydroxymethyl)-2-methoxyphenyl]acetamide

Uniqueness

N-Tert-butyl-2-{[5-(hydroxymethyl)-1-[(4-methylphenyl)methyl]-1H-imidazol-2-YL]sulfanyl}acetamide is unique due to its combination of a tert-butyl group, an imidazole ring, and a sulfanyl-acetamide linkage. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from similar compounds.

Properties

CAS No.

904817-63-6

Molecular Formula

C18H25N3O2S

Molecular Weight

347.5 g/mol

IUPAC Name

N-tert-butyl-2-[5-(hydroxymethyl)-1-[(4-methylphenyl)methyl]imidazol-2-yl]sulfanylacetamide

InChI

InChI=1S/C18H25N3O2S/c1-13-5-7-14(8-6-13)10-21-15(11-22)9-19-17(21)24-12-16(23)20-18(2,3)4/h5-9,22H,10-12H2,1-4H3,(H,20,23)

InChI Key

CFRDDIQJMVKXQV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=CN=C2SCC(=O)NC(C)(C)C)CO

Origin of Product

United States

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